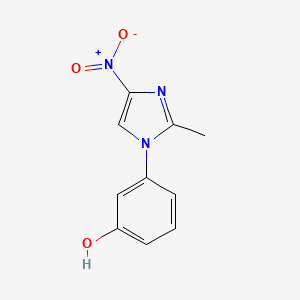![molecular formula C14H18Cl2N2O2 B5648623 [(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone](/img/structure/B5648623.png)
[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with an amino group and a hydroxyethyl group, along with a dichloromethylphenyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the amino and hydroxyethyl groups. The final step involves the attachment of the dichloromethylphenyl group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone can be compared with other pyrrolidine derivatives and dichloromethylphenyl compounds.
- Similar compounds include [(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichlorophenyl)methanone and [(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(4-methylphenyl)methanone.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-8-11(15)4-10(5-12(8)16)14(20)18-6-9(2-3-19)13(17)7-18/h4-5,9,13,19H,2-3,6-7,17H2,1H3/t9-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEMYDAUJUZNAI-ZANVPECISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CC(C(C2)N)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2C[C@@H]([C@H](C2)N)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5648551.png)
![4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5648559.png)
![[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[2-(hydroxymethyl)-3H-benzimidazol-5-yl]methanone](/img/structure/B5648569.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5648578.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5648581.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)
![6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5648591.png)

![[(4,6-dimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5648603.png)
![6-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-1-methyl-1H-indole](/img/structure/B5648604.png)


![Ethyl 4-({4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B5648645.png)
